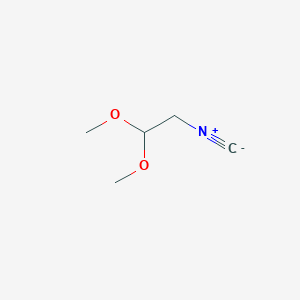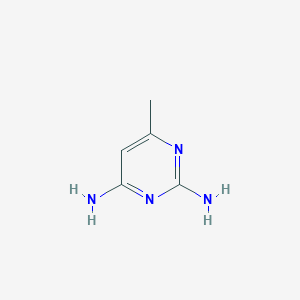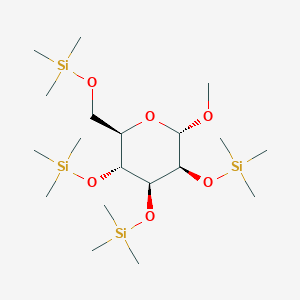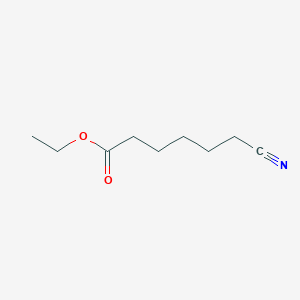
Ethyl 6-cyanohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-cyanohexanoate is a chemical compound that belongs to the family of carboxylic acid esters. It is a colorless liquid with a fruity odor and is commonly used in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of Ethyl 6-cyanohexanoate is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as an electrophile in certain reactions.
Effets Biochimiques Et Physiologiques
Ethyl 6-cyanohexanoate has no known biochemical or physiological effects. It is considered to be a relatively safe compound and is not known to cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 6-cyanohexanoate has several advantages in lab experiments. It is a readily available and inexpensive compound. It is also stable under normal laboratory conditions. However, it has some limitations as well. It is not very soluble in water and requires organic solvents for its use. It is also not very reactive and requires the use of strong reagents to initiate reactions.
Orientations Futures
There are many future directions for the use of Ethyl 6-cyanohexanoate in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. It can also be used in the preparation of new chiral building blocks that can be used in the synthesis of complex organic molecules. Additionally, it can be used in the development of new materials with unique properties. Overall, Ethyl 6-cyanohexanoate has many potential applications in scientific research and is a valuable compound in the field of organic chemistry.
Méthodes De Synthèse
Ethyl 6-cyanohexanoate can be synthesized through the reaction between ethyl hexanoate and cyanogen bromide. The reaction takes place in the presence of sodium carbonate and acetonitrile as a solvent. The product is then purified through distillation and recrystallization.
Applications De Recherche Scientifique
Ethyl 6-cyanohexanoate has various scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used in the synthesis of chiral building blocks and as a reagent in organic synthesis. Additionally, it is used in the preparation of alpha-amino acids and alpha-hydroxy acids.
Propriétés
Numéro CAS |
10137-65-2 |
|---|---|
Nom du produit |
Ethyl 6-cyanohexanoate |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
ethyl 6-cyanohexanoate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-7H2,1H3 |
Clé InChI |
WPGIMPZMPWRYAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCC#N |
SMILES canonique |
CCOC(=O)CCCCCC#N |
Autres numéros CAS |
10137-65-2 |
Synonymes |
6-Cyanohexanoic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




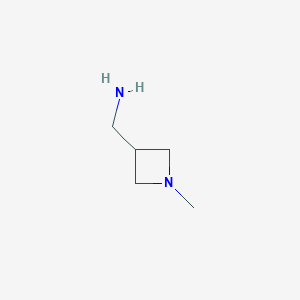

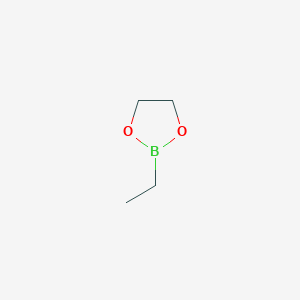
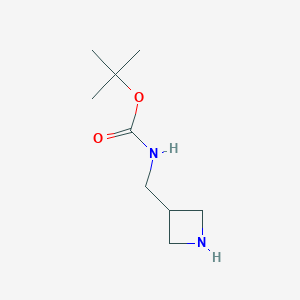

![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)

